N-[(1R,3S)-3-cyanocyclopentyl]-4-(cyclohexylmethyl)-1,4-diazepane-1-carboxamide
Description
N-[(1R,3S)-3-cyanocyclopentyl]-4-(cyclohexylmethyl)-1,4-diazepane-1-carboxamide is a complex organic compound characterized by its unique structural features, including a diazepane ring, a cyanocyclopentyl group, and a cyclohexylmethyl moiety
Properties
IUPAC Name |
N-[(1R,3S)-3-cyanocyclopentyl]-4-(cyclohexylmethyl)-1,4-diazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O/c20-14-17-7-8-18(13-17)21-19(24)23-10-4-9-22(11-12-23)15-16-5-2-1-3-6-16/h16-18H,1-13,15H2,(H,21,24)/t17-,18+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREXUKCRVYTJAE-ZWKOTPCHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCCN(CC2)C(=O)NC3CCC(C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CN2CCCN(CC2)C(=O)N[C@@H]3CC[C@@H](C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,3S)-3-cyanocyclopentyl]-4-(cyclohexylmethyl)-1,4-diazepane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.
Introduction of the Cyanocyclopentyl Group: The cyanocyclopentyl group is introduced via a nucleophilic substitution reaction, where a cyanide ion reacts with a cyclopentyl halide.
Attachment of the Cyclohexylmethyl Group: This step involves the alkylation of the diazepane ring with a cyclohexylmethyl halide in the presence of a strong base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,3S)-3-cyanocyclopentyl]-4-(cyclohexylmethyl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting nitrile groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted diazepane derivatives.
Scientific Research Applications
N-[(1R,3S)-3-cyanocyclopentyl]-4-(cyclohexylmethyl)-1,4-diazepane-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its efficacy and safety profile.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[(1R,3S)-3-cyanocyclopentyl]-4-(cyclohexylmethyl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and thereby exerting its biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[(1R,3S)-3-cyanocyclopentyl]-4-(cyclohexylmethyl)-1,4-diazepane-1-carboxamide: shares structural similarities with other diazepane derivatives and nitrile-containing compounds.
Diazepam: A well-known diazepane derivative used as an anxiolytic and anticonvulsant.
Cyclohexylmethylamine: A compound with a similar cyclohexylmethyl group, used in various chemical syntheses.
Uniqueness
- The unique combination of a cyanocyclopentyl group and a cyclohexylmethyl moiety in this compound distinguishes it from other compounds, potentially offering unique biological activities and chemical properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
